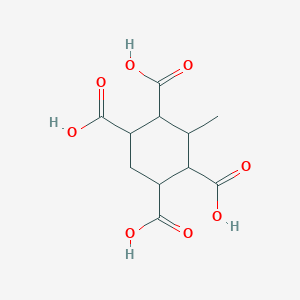
3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid: is an organic compound with the molecular formula C10H12O8 It is a derivative of cyclohexane, where four carboxylic acid groups are attached to the 1, 2, 4, and 5 positions of the cyclohexane ring, and a methyl group is attached to the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid typically involves the cyclization of appropriate precursors followed by carboxylation reactions. One common method includes the use of cyclohexane derivatives that undergo multiple carboxylation steps under controlled conditions to introduce the carboxylic acid groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of specific catalysts and reaction conditions, such as temperature and pressure, are optimized to achieve efficient production. The exact methods can vary depending on the scale and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the carboxylic acid groups.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid is used as a building block for the synthesis of more complex molecules. Its multiple carboxylic acid groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: In biological and medical research, this compound can be used to study the effects of polycarboxylic acids on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their behavior. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexane-1,2,4,5-tetracarboxylic acid: Lacks the methyl group at the 3 position.
Cyclohexane-1,2,3,4-tetracarboxylic acid: Has carboxylic acid groups at different positions.
Cyclohexane-1,2,4-tricarboxylic acid: Contains one less carboxylic acid group.
Uniqueness: 3-Methylcyclohexane-1,2,4,5-tetracarboxylic acid is unique due to the presence of the methyl group at the 3 position, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications.
Properties
CAS No. |
650622-12-1 |
|---|---|
Molecular Formula |
C11H14O8 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3-methylcyclohexane-1,2,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C11H14O8/c1-3-6(10(16)17)4(8(12)13)2-5(9(14)15)7(3)11(18)19/h3-7H,2H2,1H3,(H,12,13)(H,14,15)(H,16,17)(H,18,19) |
InChI Key |
ABJQOQWINPBNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


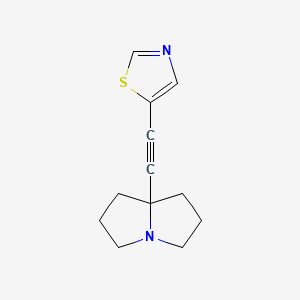
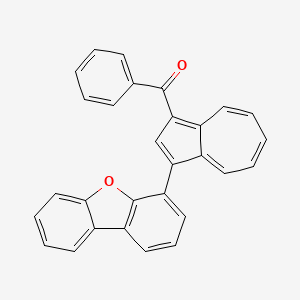
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)
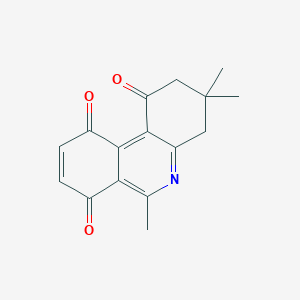
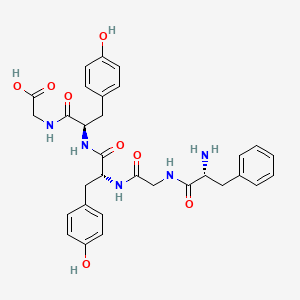
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
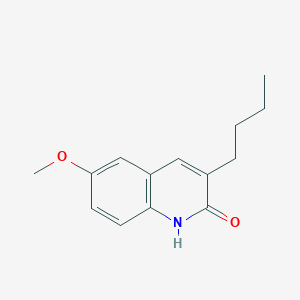
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
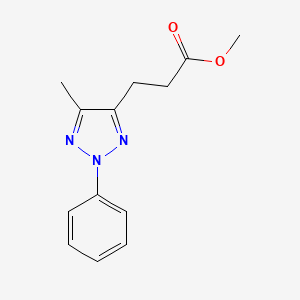
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)
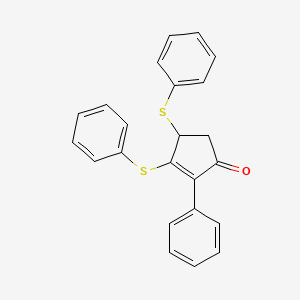
![2-[2-(3,5-Dimethylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B15170452.png)
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
